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molecular formula C12H15NO B8374596 4-Methoxy-9-aza-tricyclo[6.3.1.0*2,7*]dodeca-2,4,6-triene

4-Methoxy-9-aza-tricyclo[6.3.1.0*2,7*]dodeca-2,4,6-triene

Cat. No. B8374596
M. Wt: 189.25 g/mol
InChI Key: MWMITLKZUPSAQS-UHFFFAOYSA-N
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Patent
US08859580B2

Procedure details

1 M Borane tetrahydrofuran complex (70 mL) is added dropwise to a solution of 4-methoxy-9-aza-tricyclo[6.3.1.0*2,7*]dodeca-2,4,6-trien-10-one (3.0 g) in THF (20 mL) chilled in an ice bath. The resulting solution is stirred at reflux temperature for 5 h and then at room temperature overnight. The solution is cooled to ca. −10° C. and half-concentrated hydrochloric acid (50 mL) is added carefully. The mixture is stirred at room temperature for 1 h and an additional hour at reflux temperature. The solvent is removed and 2 M NaOH solution (50 mL) is added to the residue. The resulting mixture is extracted with dichloromethane and the combined organic extracts are dried (MgSO4). After removal of the solvent, the residue is taken up in ethanol (20 mL) and the resulting solution is treated with oxalic acid (3 mL) to obtain the oxalate salt of the title compound.
Name
4-methoxy-9-aza-tricyclo[6.3.1.0*2,7*]dodeca-2,4,6-trien-10-one
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:11](=[CH:12][CH:13]=1)[CH:10]1[CH2:14][CH:6]2[CH2:7][C:8](=O)[NH:9]1.Cl>C1COCC1>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:11](=[CH:12][CH:13]=1)[CH:10]1[CH2:14][CH:6]2[CH2:7][CH2:8][NH:9]1

Inputs

Step One
Name
4-methoxy-9-aza-tricyclo[6.3.1.0*2,7*]dodeca-2,4,6-trien-10-one
Quantity
3 g
Type
reactant
Smiles
COC=1C=C2C3CC(NC(C2=CC1)C3)=O
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
The resulting solution is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
chilled in an ice bath
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 5 h
Duration
5 h
CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
overnight
Duration
8 (± 8) h
STIRRING
Type
STIRRING
Details
The mixture is stirred at room temperature for 1 h and an additional hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature
CUSTOM
Type
CUSTOM
Details
The solvent is removed
ADDITION
Type
ADDITION
Details
2 M NaOH solution (50 mL) is added to the residue
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture is extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic extracts are dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
After removal of the solvent
ADDITION
Type
ADDITION
Details
the resulting solution is treated with oxalic acid (3 mL)

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
COC=1C=C2C3CCNC(C2=CC1)C3

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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